
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine is a diazirine compound characterized by the presence of both chlorophenoxy and phenoxy groups. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine typically involves the reaction of 4-chlorophenol with phenol in the presence of a diazirine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diazirine ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of phenol to obtain 4-chlorophenol, followed by its reaction with phenol and a diazirine precursor under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazirine ring to a diaziridine ring.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diaziridine derivatives.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions and protein-ligand binding.
Biology: Employed in the identification of binding sites on proteins and nucleic acids.
Medicine: Utilized in drug discovery to identify potential drug targets and binding sites.
Industry: Applied in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for the study of molecular interactions and binding sites.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
3-(4-Chlorophenoxy)benzaldehyde: Used in the synthesis of fatty acid amide hydrolase inhibitors.
Uniqueness
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine is unique due to its diazirine ring, which allows for photoaffinity labeling. This property is not shared by many other chlorophenoxy compounds, making it particularly valuable for studying molecular interactions.
Propiedades
Número CAS |
651306-56-8 |
|---|---|
Fórmula molecular |
C13H9ClN2O2 |
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
3-(4-chlorophenoxy)-3-phenoxydiazirine |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-6-8-12(9-7-10)18-13(15-16-13)17-11-4-2-1-3-5-11/h1-9H |
Clave InChI |
DIWHVYMBLAPJED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
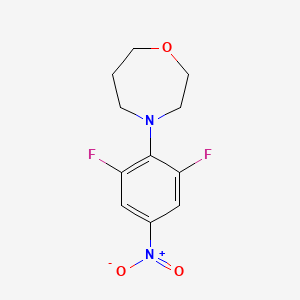
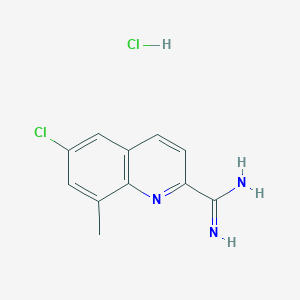
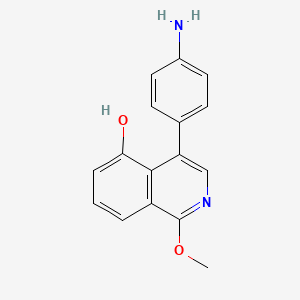
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
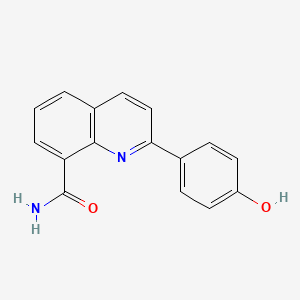

![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)

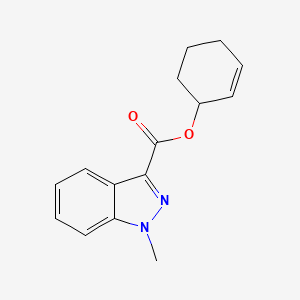
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
